molecular formula C16H33O5P B13782488 2-(Dimethoxyphosphinyl)ethyl laurate CAS No. 75905-36-1

2-(Dimethoxyphosphinyl)ethyl laurate

Cat. No.: B13782488
CAS No.: 75905-36-1
M. Wt: 336.40 g/mol
InChI Key: QBTRZYOPYJCGLQ-UHFFFAOYSA-N
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Description

2-(Dimethoxyphosphinyl)ethyl laurate is an organic compound with the molecular formula C16H33O5P. It is known for its unique chemical structure, which includes a phosphinyl group and a laurate ester. This compound is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxyphosphinyl)ethyl laurate typically involves the esterification of lauric acid with 2-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxyphosphinyl)ethyl laurate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethoxyphosphinyl)ethyl laurate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxyphosphinyl)ethyl laurate involves its interaction with specific molecular targets. The phosphinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This compound can also participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethoxyphosphinyl)ethyl laurate is unique due to the presence of the phosphinyl group, which imparts distinct chemical reactivity and biological activity. This makes it more versatile in various applications compared to its simpler counterparts .

Properties

CAS No.

75905-36-1

Molecular Formula

C16H33O5P

Molecular Weight

336.40 g/mol

IUPAC Name

2-dimethoxyphosphorylethyl dodecanoate

InChI

InChI=1S/C16H33O5P/c1-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19-2)20-3/h4-15H2,1-3H3

InChI Key

QBTRZYOPYJCGLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCCP(=O)(OC)OC

Origin of Product

United States

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